molecular formula C10H5Cl2NO2 B12995800 4,7-Dichloroquinoline-2-carboxylic acid

4,7-Dichloroquinoline-2-carboxylic acid

Cat. No.: B12995800
M. Wt: 242.05 g/mol
InChI Key: OQSZTWNNWKDOGE-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of quinoline, featuring two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroquinoline-2-carboxylic acid typically involves the Gould-Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester. This is followed by cyclization, hydrolysis, and decarboxylation steps to form the quinoline ring .

Industrial Production Methods: Industrial preparation methods often involve the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination using phosphorus oxychloride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines are commonly used under mild acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

4,7-Dichloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloroquinoline-2-carboxylic acid involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atoms at the 4 and 7 positions are highly reactive, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their therapeutic effects .

Comparison with Similar Compounds

    4,7-Dichloroquinoline: This compound lacks the carboxylic acid group but shares the chlorine substitution pattern.

    Chloroquine: A well-known antimalarial drug that is a derivative of 4,7-Dichloroquinoline.

    Hydroxychloroquine: Another antimalarial drug similar to chloroquine but with an additional hydroxyl group.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

4,7-dichloroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-7(12)4-9(10(14)15)13-8(6)3-5/h1-4H,(H,14,15)

InChI Key

OQSZTWNNWKDOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(=O)O

Origin of Product

United States

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